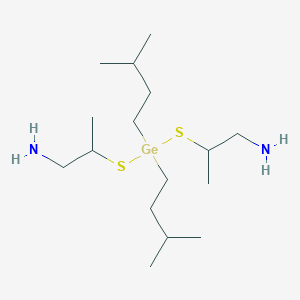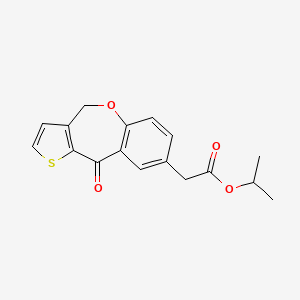
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate is synthesized from 4-(2-carboxy-3-thienylmethoxy)phenylacetic acid. The synthesis involves a process comprising acid halide formation followed by esterification . The reaction conditions typically include the use of an acid catalyst and a suitable solvent to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives .
Applications De Recherche Scientifique
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate can be compared with other similar compounds, such as:
4-(4,10-dihydro-10-oxothieno(3,2-c)(1)-benzoxepin-8-yl)butanol: Another compound with a similar core structure but different functional groups.
Isopropyl 4,10-dihydro-10-oxothieno(3,2-c)(1)benzoxepin-8-carboxylate: A related ester with a carboxylate group instead of an acetate group
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds .
Propriétés
Numéro CAS |
63050-09-9 |
|---|---|
Formule moléculaire |
C17H16O4S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
propan-2-yl 2-(10-oxo-4H-thieno[3,2-c][1]benzoxepin-8-yl)acetate |
InChI |
InChI=1S/C17H16O4S/c1-10(2)21-15(18)8-11-3-4-14-13(7-11)16(19)17-12(9-20-14)5-6-22-17/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
VSDYPXFLUNDKOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=C(C2=O)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


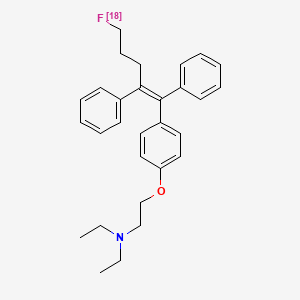
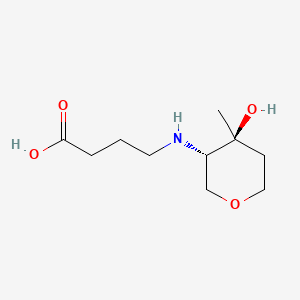

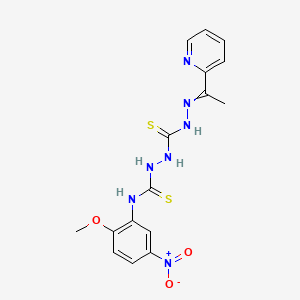

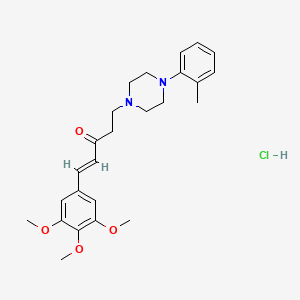

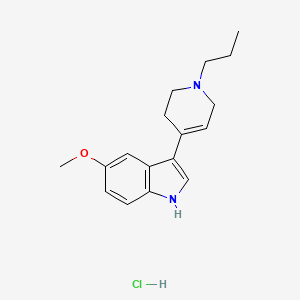


![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
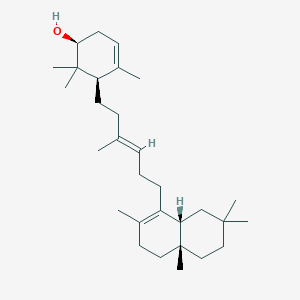
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
